molecular formula C9H14ClN3O2 B11987012 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol CAS No. 22365-21-5

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol

Cat. No.: B11987012
CAS No.: 22365-21-5
M. Wt: 231.68 g/mol
InChI Key: FQBAQSPCFGZDQT-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol typically involves the reaction of 4-chloro-6-methyl-pyrimidine with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-pyrimidin-2-yl)-hydrazine
  • (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine

Uniqueness

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

22365-21-5

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

2-[(4-chloro-6-methylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H14ClN3O2/c1-7-6-8(10)12-9(11-7)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3

InChI Key

FQBAQSPCFGZDQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(CCO)CCO)Cl

Origin of Product

United States

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